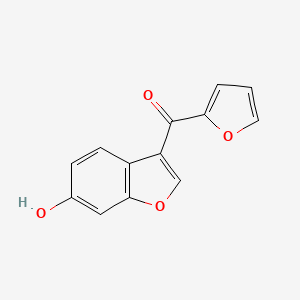

Furan-2-yl(6-hydroxybenzofuran-3-yl)methanone

Description

Properties

IUPAC Name |

furan-2-yl-(6-hydroxy-1-benzofuran-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O4/c14-8-3-4-9-10(7-17-12(9)6-8)13(15)11-2-1-5-16-11/h1-7,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOIZNMKHVNCYCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)C2=COC3=C2C=CC(=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(6-hydroxybenzofuran-3-yl)methanone typically involves the formation of the furan and benzofuran rings followed by their coupling. One common method involves the use of Suzuki–Miyaura cross-coupling reactions, where 2-bromo-5-nitrofuran is reacted with hydroxyphenyl boronic acids under microwave irradiation in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of continuous flow reactors and advanced catalytic systems may be employed to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(6-hydroxybenzofuran-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity

Furan-2-yl(6-hydroxybenzofuran-3-yl)methanone exhibits significant antimicrobial properties. Studies have indicated that related benzofuran derivatives possess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The compound's structure allows for interactions with biological targets, suggesting potential as a therapeutic agent against infections caused by resistant bacteria .

2. Anticancer Properties

Research has identified benzofuran derivatives as having anticancer potential. Furan-2-yl(6-hydroxybenzofuran-3-yl)methanone may inhibit cancer cell proliferation, with molecular docking studies indicating binding affinities towards enzymes involved in cancer pathways. Compounds derived from this scaffold have been linked to cytotoxic effects on various cancer cell lines, supporting its exploration in oncology .

3. Anti-inflammatory Effects

The compound's structural features contribute to anti-inflammatory activities, making it a candidate for developing new anti-inflammatory drugs. Benzofuran derivatives are known for their ability to modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases .

Agricultural Applications

Benzofuran derivatives are also being explored for their potential use in agrochemicals. Their antimicrobial properties can be harnessed to develop new pesticides or fungicides that target plant pathogens without harming beneficial organisms. Research is ongoing to evaluate the efficacy of such compounds in agricultural settings .

Material Science Applications

In addition to biological applications, furan-2-yl(6-hydroxybenzofuran-3-yl)methanone may find utility in material science. Its unique chemical structure can be incorporated into polymers and other materials, potentially enhancing their properties for use in electronics or as functional materials .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Furan-2-yl(6-hydroxybenzofuran-3-yl)methanone involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . The compound’s anticancer properties may be due to its ability to induce apoptosis in cancer cells by interacting with specific signaling pathways.

Comparison with Similar Compounds

Key Observations :

- Hydroxy vs. Methoxy Substituents : The 6-hydroxy group in the target compound likely enhances PTK inhibitory activity compared to methoxy analogs (e.g., compound 17b with IC50 = 13.65 μM) due to improved hydrogen bonding with kinase active sites .

- Dual Benzofuran Systems: Bis(6-hydroxybenzo[b]furan-2-yl)methanone demonstrates PDGFRB targeting, suggesting that the hydroxybenzofuran motif is critical for kinase interactions. The target compound’s single benzofuran unit may offer selectivity for other targets .

- Antimicrobial Activity : Dinaphtho analogs show weak antimicrobial effects, but the target compound’s activity remains unconfirmed. Structural differences (e.g., naphthofuran vs. benzofuran) may influence efficacy .

2.4 Physicochemical Properties

- Melting Points : Hydroxy-substituted analogs (e.g., compound 1, 134–135°C) generally exhibit higher melting points than methoxy derivatives due to intermolecular H-bonding . The target compound’s melting point is unreported but likely falls within this range.

- Solubility : The 6-hydroxy group may improve aqueous solubility compared to lipophilic analogs like dinaphtho derivatives, aiding bioavailability .

Biological Activity

Furan-2-yl(6-hydroxybenzofuran-3-yl)methanone is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on its antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

Furan-2-yl(6-hydroxybenzofuran-3-yl)methanone belongs to the benzofuran family, which is known for various biological activities. The presence of the furan and hydroxyl groups in its structure contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of benzofuran derivatives, including Furan-2-yl(6-hydroxybenzofuran-3-yl)methanone.

Key Findings:

- Antimycobacterial Activity : Research indicates that benzofuran derivatives exhibit significant activity against Mycobacterium tuberculosis. For instance, compounds with similar structures have shown IC90 values lower than 0.60 μM against M. tuberculosis H37Rv, indicating potent antimycobacterial properties .

- Bacterial Inhibition : Compounds derived from benzofuran have displayed effective antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MICs) for some derivatives were reported as low as 0.78 μg/mL .

Anticancer Activity

The anticancer potential of Furan-2-yl(6-hydroxybenzofuran-3-yl)methanone and its derivatives has been extensively studied.

Mechanism of Action:

- Microtubule Interaction : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2-M phase. This mechanism is crucial for their anticancer activity as it disrupts mitosis in cancer cells .

- Cell Line Studies : Various studies have demonstrated that benzofuran derivatives can inhibit the growth of human cancer cell lines such as HeLa and K562 with IC50 values ranging from 1.2 nM to 10 nM, showcasing their potential as effective anticancer agents .

Structure-Activity Relationship (SAR)

The biological activity of Furan-2-yl(6-hydroxybenzofuran-3-yl)methanone can be attributed to specific structural features:

Case Studies

- Antimicrobial Screening : A study synthesized a series of benzofuran derivatives and evaluated their antimicrobial activities against E. coli, S. aureus, and MRSA, revealing that compounds with hydroxyl substitutions exhibited superior efficacy .

- Anticancer Evaluation : Another investigation focused on the antiproliferative effects of similar compounds on various cancer cell lines, confirming that modifications at the C-6 position greatly increased potency compared to unsubstituted analogs .

Q & A

Q. Advanced

- Receptor Preparation : Use homology modeling if experimental structures (e.g., IL-4 or IFN-γ) are unavailable. Energy minimization with tools like AMBER or CHARMM ensures proper side-chain conformations.

- Ligand Flexibility : Account for rotational bonds in the methanone linker using simulated annealing or genetic algorithms.

- Validation : Perform re-docking (e.g., Gliteritinib in ) to validate scoring functions. Hydrogen bond and π-cation interactions (as in ) should align with experimental binding assays .

What strategies resolve discrepancies in bioactivity data for benzofuran derivatives across studies?

Q. Advanced

- Assay Standardization : Control variables like solvent (DMSO concentration ≤0.1%), cell line viability, and incubation time.

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., amino vs. methoxy groups in ) on potency.

- Orthogonal Validation : Cross-check bioactivity using SPR (surface plasmon resonance) for binding kinetics and in vivo models for functional relevance. notes contradictions in hydrogen bonding with IL-4 vs. IFN-γ, emphasizing target-specific assays .

What are the critical steps in purifying Furan-2-yl(6-hydroxybenzofuran-3-yl)methanone to achieve high yields?

Q. Basic

- Extraction : Use dichloromethane (CHCl) for organic-aqueous separation, minimizing polar byproduct carryover.

- Chromatography : Optimize silica gel column conditions (e.g., ethyl acetate/hexane gradients) or employ preparative TLC for small-scale batches.

- Crystallization : Select solvents like petroleum ether (PE) or EtOAc/PE mixtures; slow cooling enhances crystal purity. achieved >95% purity using these steps .

How does the substitution pattern on the benzofuran moiety influence electronic properties and reactivity?

Q. Advanced

- Electron-Withdrawing Groups (EWGs) : Nitro or carbonyl groups reduce electron density, slowing electrophilic substitution but enhancing hydrogen bonding (e.g., 6-hydroxy in increases H-bond donor capacity).

- Electron-Donating Groups (EDGs) : Methoxy or amino groups () increase ring electron density, accelerating reactions like Friedel-Crafts acylation.

- Computational Modeling : DFT calculations (e.g., HOMO-LUMO gaps) predict regioselectivity in reactions such as [3,3]-sigmatropic rearrangements () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.